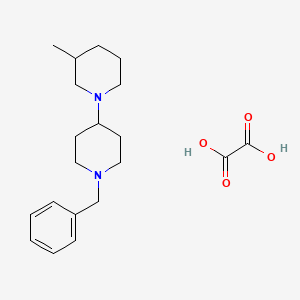![molecular formula C14H8Cl3FN2OS B4931282 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4931282.png)
2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide, also known as TCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TCB is a member of the thioamide family of compounds and has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is not fully understood. However, studies have suggested that 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide exerts its biological activities by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4). COX-2 is an enzyme involved in the production of inflammatory mediators, while PDE4 is involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to exhibit various biochemical and physiological effects. 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the production of pro-inflammatory cytokines, reduce inflammation, and induce cell cycle arrest and apoptosis in cancer cells. 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has also been shown to have anti-viral properties, inhibiting the replication of viruses such as dengue and Zika.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is its broad range of biological activities, making it a promising compound for therapeutic development. 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is also relatively easy to synthesize, making it accessible for laboratory experiments. However, 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide. One area of interest is the development of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-based therapeutics for cancer treatment. Further studies are needed to fully understand the mechanism of action of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide and to optimize its efficacy and safety in preclinical and clinical studies. Additionally, the anti-inflammatory and anti-viral properties of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide warrant further investigation for potential therapeutic applications in inflammatory and viral diseases. Finally, the development of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide analogs with improved solubility and bioavailability may expand its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide involves the reaction of 2-fluoro-N-(2,4,5-trichlorophenyl)benzamide with thiocarbonyldiimidazole (TCDI) in the presence of a base, such as triethylamine. The reaction yields 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide as a white crystalline solid with a melting point of 208-210°C.
Aplicaciones Científicas De Investigación
2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been extensively studied for its therapeutic potential in various diseases. One of the most promising applications of 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is in the treatment of cancer. 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide exerts its anti-cancer activity by inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis.
2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has also been studied for its anti-inflammatory properties. 2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-fluoro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3FN2OS/c15-8-5-10(17)12(6-9(8)16)19-14(22)20-13(21)7-3-1-2-4-11(7)18/h1-6H,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCBPKDOPMPTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({4-[(3,5-dichloro-2-methoxybenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4931199.png)
![4-chloro-3-[3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B4931201.png)
![3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4931208.png)

![4-(4-bromophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4931217.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4931229.png)


![4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B4931281.png)
![methyl 4-[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B4931284.png)


![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4931305.png)
